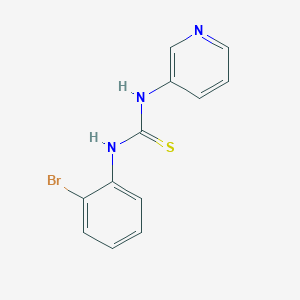![molecular formula C14H13N3O3S2 B5503131 N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)
N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide and related compounds involves complex reactions, showcasing a variety of synthetic strategies. For example, Ghorab et al. (2017) describe the synthesis of related sulfonamide derivatives, highlighting methods that could be adapted for the synthesis of the compound . The synthesis process often involves the condensation of amines with sulfonamide moieties to create compounds with significant antimicrobial activity, which suggests the potential for this compound to be synthesized through similar pathways (Ghorab et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography, provides insights into the compound's configuration and conformation. The crystal structures of related compounds have been reported, offering a glimpse into the potential molecular arrangement of N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide. For instance, studies like those conducted by Al-Hourani et al. (2016) on similar sulfonamide compounds can guide understanding of the molecular structure through crystallographic data (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide are influenced by its functional groups. For example, the presence of the dimethylamino sulfonyl group can lead to reactions characteristic of sulfonamides, such as their reaction with azirines to form thiadiazoles and oxathiazoles, as demonstrated by Tornus et al. (1996) (Tornus et al., 1996). These reactions underscore the compound's reactivity and potential for forming diverse derivatives.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments. Research on similar compounds, such as those by Dyachenko (2019), provides a foundation for predicting these properties. The synthesis of related ethyl nicotinates and nicotinonitriles, for example, sheds light on potential solubility and stability characteristics (Dyachenko, 2019).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, acidity or basicity, and potential for undergoing specific chemical transformations, are critical for comprehending the compound's utility and safety. Insights from the synthesis and characterization of Schiff bases of related thiophene carboxamide derivatives, as described by Arora et al. (2012), can inform the understanding of these properties (Arora et al., 2012).
科学的研究の応用
Chemical Synthesis and Characterization
The compound's relevance extends into the realm of chemical synthesis, where derivatives and related compounds play a crucial role in developing new chemical entities. Studies have shown that derivatives of thiophenes and related sulfur-containing compounds can be synthesized through various methods, including reactions with phosphoramide derivatives and sulfur-linked processes, showcasing the adaptability of these chemical structures in creating diverse molecules with potential applications in materials science and pharmaceuticals (Raouafi et al., 2009); (Cruickshank et al., 2019).
Advanced Materials and Molecular Probes
The structural features of N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide and similar compounds contribute to developing advanced materials and molecular probes. For instance, fluorescent molecular probes utilizing solvatochromic dyes have been crafted for sensitive biological event and process studies, indicating the potential of these compounds in bioimaging and diagnostics (Diwu et al., 1997).
Antimicrobial and Antiviral Research
Research into thiophene derivatives has also indicated promising antimicrobial and antiviral properties. Synthesis and testing of various thiophene carboxamide derivatives have revealed significant activity against a range of bacterial and viral pathogens, suggesting a potential pathway for developing new antimicrobial and antiviral agents (Srivastava et al., 1977); (Ghorab et al., 2017).
Environmental and Biological Sensing
The compound's derivatives have been explored for environmental and biological sensing applications, highlighting their utility in detecting specific chemical species. A study on reaction-based fluorescent probes for thiophenols over aliphatic thiols underlines the compound's relevance in designing selective and sensitive sensors for environmental monitoring and biological research (Wang et al., 2012).
特性
IUPAC Name |
N-(2-cyanophenyl)-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-17(2)22(19,20)11-7-13(21-9-11)14(18)16-12-6-4-3-5-10(12)8-15/h3-7,9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHZPVQYRJETHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-(dimethylsulfamoyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5503055.png)
![ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)
![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)
![methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5503073.png)
![methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5503074.png)
![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)
![(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5503087.png)
![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)
![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)